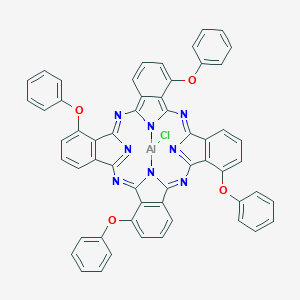
Aluminum 1,8,15,22-tetraphenoxy-29H,31H-phthalocyanine chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “Aluminum 1,8,15,22-tetraphenoxy-29H,31H-phthalocyanine chloride” is a highly complex organic compound. It features a unique structure with multiple phenoxy groups and a central aluminum atom, making it a subject of interest in advanced chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the decacyclic structure and the introduction of phenoxy groups. Typical reaction conditions might include:
Temperature: Controlled heating to facilitate specific reactions.
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and intermediates.
Industrial Production Methods
Industrial production of such a complex compound would require:
Large-scale reactors: To handle the multi-step synthesis.
Purification techniques: Such as chromatography to isolate the desired product.
Quality control: Ensuring the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
The compound may undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms.
Reduction: Removal of oxygen or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate.
Reducing agents: Such as lithium aluminum hydride.
Substitution reagents: Such as halogens or alkyl groups.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound could serve as a catalyst in organic reactions.
Material Science: Potential use in the development of new materials with unique properties.
Biology and Medicine
Drug Development: Exploration of its biological activity for potential therapeutic applications.
Biochemical Research: Studying its interactions with biological molecules.
Industry
Polymer Science: Use in the synthesis of advanced polymers.
Mecanismo De Acción
The compound’s mechanism of action would involve interactions with specific molecular targets. These could include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to cellular receptors to modulate biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Tetraphenoxy derivatives: Compounds with similar phenoxy groups.
Aluminum-based compounds: Other compounds featuring a central aluminum atom.
Uniqueness
This compound’s unique decacyclic structure and multiple phenoxy groups distinguish it from other similar compounds, potentially offering unique chemical and biological properties.
Propiedades
Número CAS |
155613-94-8 |
|---|---|
Fórmula molecular |
C56H32AlClN8O4 |
Peso molecular |
943.3 g/mol |
Nombre IUPAC |
38-chloro-3,12,21,30-tetraphenoxy-9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1(36),2(7),3,5,8,10(41),11(16),12,14,17,19,21,23,25,27,29(34),30,32,35(40)-nonadecaene |
InChI |
InChI=1S/C56H32N8O4.Al.ClH/c1-5-17-33(18-6-1)65-41-29-13-25-37-45(41)53-57-49(37)62-54-47-39(27-15-31-43(47)67-35-21-9-3-10-22-35)51(59-54)64-56-48-40(28-16-32-44(48)68-36-23-11-4-12-24-36)52(60-56)63-55-46-38(50(58-55)61-53)26-14-30-42(46)66-34-19-7-2-8-20-34;;/h1-32H;;1H/q-2;+3;/p-1 |
Clave InChI |
UWEWHPDBQHLHSQ-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)OC2=CC=CC3=C2C4=NC3=NC5=C6C(=C7N5[Al](N8C(=N4)C9=C(C8=NC1=NC(=N7)C2=C1C=CC=C2OC1=CC=CC=C1)C(=CC=C9)OC1=CC=CC=C1)Cl)C=CC=C6OC1=CC=CC=C1 |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC=CC3=C2C4=NC3=NC5=C6C(=C7N5[Al+]N8C(=N4)C9=C(C8=NC1=NC(=N7)C2=C1C=CC=C2OC1=CC=CC=C1)C(=CC=C9)OC1=CC=CC=C1)C=CC=C6OC1=CC=CC=C1.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















